3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole typically involves the reaction of 3-chloro-1,2,5-thiadiazole with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antileishmanial and antimalarial agent.
Mechanism of Action
The mechanism of action of 3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl(2-fluorophenyl)methanone
Uniqueness
3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole is unique due to its specific combination of a thiadiazole ring and a pyrazole moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C6H5ClN4S |
---|---|
Molecular Weight |
200.65 g/mol |
IUPAC Name |
3-chloro-4-(2-methylpyrazol-3-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H5ClN4S/c1-11-4(2-3-8-11)5-6(7)10-12-9-5/h2-3H,1H3 |
InChI Key |
LOIUAGHYFQWSQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NSN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.